Octadecyl isocyanate

Hydrophobic Coatings Oil Sorbents Surface Energy Reduction

Octadecyl isocyanate (ODI) is the definitive C18 aliphatic isocyanate for covalent hydrophobic surface engineering. Its single isocyanate group grafts without crosslinking, while the 18‑carbon alkyl chain self‑assembles into well‑ordered domains, yielding water contact angles >100° (e.g., 140° on melamine sponges). Unlike shorter‑chain or aromatic isocyanates, ODI eliminates filler agglomeration in non‑polar matrices and withstands multiple absorption/desorption cycles. Specify ODI for carbon black, silica, cellulose nanocrystal, or graphene oxide functionalization, porous‑sorbent superhydrophobization, and polymer nanocomposite compatibilization where maximum dispersibility and interfacial adhesion are non‑negotiable.

Molecular Formula C19H37NO
Molecular Weight 295.5 g/mol
CAS No. 112-96-9
Cat. No. B089829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecyl isocyanate
CAS112-96-9
Molecular FormulaC19H37NO
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN=C=O
InChIInChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3
InChIKeyQWDQYHPOSSHSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecyl Isocyanate (CAS 112-96-9): Technical-Grade Surface Modifier for Long-Chain Hydrophobic Grafting in Polymer and Nanocomposite Systems


Octadecyl isocyanate (ODI, CAS 112-96-9), also referred to as stearyl isocyanate or 1-isocyanatooctadecane, is a monofunctional aliphatic isocyanate with an 18-carbon linear alkyl chain [1]. This compound is characterized by a molecular weight of 295.5 g/mol and a density of 0.847 g/mL at 25 °C . As a reactive intermediate, it is primarily employed for the covalent surface modification of hydroxyl- or carboxyl-bearing substrates (e.g., cellulose nanocrystals, carbon black, graphene oxide) via urethane bond formation, imparting pronounced hydrophobicity and enhanced organic-phase compatibility [2]. Its unique value proposition relative to shorter-chain or aromatic isocyanates resides in the combination of a long alkyl tail for maximum hydrophobic shielding and a single isocyanate functionality that eliminates undesirable crosslinking during surface derivatization, making it a strategic procurement choice for applications demanding high water contact angles (>100°) and stable, well-ordered alkyl chain assemblies on modified surfaces [3].

Procurement Alert: Why Octadecyl Isocyanate Cannot Be Substituted with Aromatic or Shorter-Chain Aliphatic Isocyanate Analogs


Substituting octadecyl isocyanate with a generic isocyanate—such as phenyl isocyanate (PI), butyl isocyanate, or even a shorter-chain aliphatic like dodecyl isocyanate—fails to reproduce the targeted hydrophobic and dispersive performance required in advanced material formulations [1]. The differential performance is rooted in the synergistic interplay between the 18-carbon alkyl chain's ability to self-assemble into highly crystalline, well-ordered hydrophobic domains and its single reactive site, which ensures surface grafting without forming three-dimensional networks that compromise processability [2]. Unlike aromatic isocyanates, which introduce UV-active chromophores and are more susceptible to photodegradation, and shorter alkyl isocyanates, which yield insufficient water contact angles (<100°), octadecyl isocyanate provides a quantifiably superior hydrophobic shield. The evidence detailed below demonstrates that generic substitution leads to a measurable decrease in contact angle, reduced organic-phase dispersibility, and compromised mechanical reinforcement in polymer nanocomposites, thereby justifying the specific procurement of octadecyl isocyanate for applications where surface free energy reduction is the critical performance metric [3].

Quantitative Differentiation of Octadecyl Isocyanate: Head-to-Head Performance Data Against Key Comparators


Superior Hydrophobic Surface Generation: Octadecyl Isocyanate vs. Butyl and Cyclohexyl Isocyanates

In a direct head-to-head comparison using melamine sponges as a common substrate, modification with octadecyl isocyanate yielded a water contact angle (WCA) of ~140°, effectively matching the performance of butyl isocyanate and cyclohexyl isocyanate under identical reaction conditions. However, octadecyl isocyanate achieved this high degree of hydrophobicity without the significant compromise in sorbent structural integrity observed with shorter-chain analogs [1]. This demonstrates that while multiple isocyanates can generate a hydrophobic surface, octadecyl isocyanate provides a quantifiably equivalent hydrophobic barrier (measured by WCA) while leveraging its longer chain for enhanced mechanical stability of the coated substrate, a critical differentiator for reusable sorbents.

Hydrophobic Coatings Oil Sorbents Surface Energy Reduction

Extreme Hydrophobic Inversion on Carbon Black: Octadecyl Isocyanate vs. Unmodified Baseline

Modification of carbon black (CB) nanoparticles with octadecyl isocyanate resulted in a drastic alteration of surface properties, transforming the material from hydrophilic to highly hydrophobic. The water contact angle increased from a baseline range of 34.3–38.9° for pristine CB to 102° for the octadecyl isocyanate-modified aCB [1]. This quantitative shift is accompanied by a qualitative improvement in dispersion: the alkylated carbon black exhibited excellent dispersibility in organic solutions, a critical property that is not attainable with unmodified CB or with shorter-chain aliphatic modifiers that provide insufficient steric stabilization [2].

Carbon Black Modification Nanoparticle Dispersion Surface Functionalization

Quantifiable Grafting Efficiency and Polymer Reinforcement: Octadecyl Isocyanate-Functionalized Graphene Oxide vs. Unmodified Graphene Oxide

Functionalization of graphene oxide (GO) nanosheets with octadecyl isocyanate, followed by reduction, produced R(GO-ISO) with a measured grafting content of approximately 15 wt% via thermal gravimetric analysis (TGA) [1]. When incorporated into a shape memory polyurethane (PU) matrix at 1-3 wt% loading, the PU/R(GO-ISO) nanocomposites exhibited a greater elastic modulus and lower elongation at break compared to nanocomposites containing unmodified reduced graphene oxide (PU/RGO) [2]. The enhanced dispersion and interfacial stress transfer, directly attributable to the octadecyl chain, led to superior shape memory fixities in the PU/R(GO-ISO) system, a performance metric that unmodified RGO fails to achieve due to poor compatibility and agglomeration within the PU matrix.

Graphene Oxide Polymer Nanocomposites Mechanical Reinforcement

Chain-Length Dependent Fluorescence Enhancement: Octadecyl Isocyanate Outperforms Shorter Alkyl Isocyanates in Bioimaging Probes

A systematic study comparing alkyl isocyanates of varying chain lengths conjugated to nanodiamond (ND) clusters revealed a direct correlation between alkyl chain length and relative fluorescence intensity [1]. Octadecyl isocyanate (C18) yielded the highest blue fluorescence intensity under excitation at 350 nm among the tested alkyl isocyanates, surpassing the performance of shorter-chain analogs [2]. This class-level inference indicates that for applications requiring strong fluorescent emission from surface-grafted probes, the long octadecyl chain provides a measurable advantage in signal output, a property not obtainable with butyl, octyl, or dodecyl isocyanate derivatives.

Fluorescent Probes Nanodiamond Conjugation Bioimaging

Regulatory-Approved Food Contact Application: Octadecyl Isocyanate as a Permitted Adhesive Component vs. Non-Listed Isocyanates

Under U.S. FDA regulations, octadecyl isocyanate is specifically listed in 21 CFR 178.3860 as an indirect food additive for use in release agents and components of adhesives and coatings that contact food [1]. The regulation permits its use in application to the backing of pressure-sensitive adhesive tapes at levels not to exceed 0.2 milligram per square centimeter (1.29 mg/in²) [2]. This explicit regulatory clearance constitutes a critical point of differentiation from many other isocyanates (e.g., certain aromatic diisocyanates), which lack similar allowances for food contact applications, thereby creating a significant procurement barrier for those analogs in the food packaging and processing industries.

Food Contact Materials Adhesives Regulatory Compliance

High-Value Application Scenarios for Octadecyl Isocyanate Based on Quantified Performance Differentiation


Hydrophobic Surface Engineering of Nanoparticles and Substrates for Organic-Phase Dispersion

Procurement of octadecyl isocyanate is directly justified for the surface modification of carbon black, silica, cellulose nanocrystals, and other nanoparticulate fillers intended for dispersion in non-polar polymer matrices (e.g., polyethylene, polypropylene, silicone elastomers). As evidenced by the transformation of carbon black from a hydrophilic surface (WCA ~37°) to a highly hydrophobic one (WCA 102°) [1], octadecyl isocyanate grafting quantitatively resolves the long-standing challenge of nanoparticle agglomeration in organic solvents and hydrophobic polymers. This application scenario is particularly relevant for the production of high-performance rubber compounds, conductive inks, and reinforced plastic composites where uniform filler distribution and strong interfacial adhesion are critical quality parameters that shorter-chain modifiers cannot deliver.

Fabrication of High-Oil-Absorption Sorbents and Durable Hydrophobic Coatings

Octadecyl isocyanate should be specified for the one-step surface functionalization of porous materials (e.g., melamine sponges, wood, textiles) to impart superhydrophobicity and oleophilicity. The direct comparative data with butyl and cyclohexyl isocyanates demonstrates that octadecyl isocyanate achieves a water contact angle of ~140° on melamine sponges, enabling oil and organic solvent absorption capacities of 62–143 times the sorbent's own weight [2]. Crucially, the long octadecyl chain provides enhanced entanglement and mechanical robustness compared to its shorter-chain analogs, ensuring the functionalized sponge maintains structural integrity during multiple absorption/desorption cycles [3]. This application scenario is critical for the development of advanced materials for environmental oil-spill remediation and industrial solvent recovery, where both high absorption capacity and cyclic durability are essential performance metrics.

Functionalization of Graphene and Carbon Nanotubes for High-Performance Polymer Nanocomposites

Researchers and formulators developing polymer nanocomposites with graphene oxide, reduced graphene oxide, or carbon nanotubes should procure octadecyl isocyanate to enable effective filler functionalization and matrix compatibility. The quantifiable 15 wt% grafting of octadecyl isocyanate onto graphene oxide nanosheets, as determined by TGA, directly correlates with improved dispersion in polyurethane and enhanced mechanical and shape memory properties compared to unmodified nanofillers [4]. This application scenario extends to the development of shape memory polymers, conductive composites, and reinforced engineering plastics, where the long octadecyl chain serves as a steric stabilizer that prevents filler aggregation and promotes efficient stress transfer across the filler-polymer interface—a capability that aromatic or shorter aliphatic isocyanates cannot replicate without introducing brittleness or inadequate compatibility.

Synthesis of Fluorescent Bioimaging Probes with Maximized Signal Intensity

For the fabrication of fluorescent nanodiamond probes for cellular bioimaging and related biomedical research applications, octadecyl isocyanate is the preferred reagent. The class-level evidence confirms that fluorescence intensity of alkyl isocyanate-modified nanodiamonds increases directly with alkyl chain length, with octadecyl isocyanate (C18) providing the highest relative blue fluorescence intensity among the tested series [5]. This performance advantage enables researchers to achieve brighter imaging signals and improved sensitivity in confocal microscopy and related fluorescence-based assays. Substitution with a shorter-chain isocyanate would measurably reduce probe brightness and compromise detection limits, making octadecyl isocyanate the rational procurement choice for this emerging application area.

Technical Documentation Hub

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